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3-Methyladenosine - 72055-62-0

3-Methyladenosine

Catalog Number: EVT-425743
CAS Number: 72055-62-0
Molecular Formula: C11H15N5O4
Molecular Weight: 281.27 g/mol
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Product Introduction

Source and Classification

3-Methyladenosine can be sourced from various biological systems, particularly in the context of RNA modifications. It is classified under purine nucleosides, which are essential components of nucleic acids. In terms of its chemical structure, it is categorized as a methylated purine, which influences its interaction with RNA and other biomolecules.

Synthesis Analysis

Methods

The synthesis of 3-Methyladenosine has been achieved through several methods. One notable approach involves the methylation of N′-benzyloxy-5-formamido-1-β-D-ribofuranosylimidazole-4-carboxamidine, followed by hydrogenolysis to remove the benzyloxy group and subsequent cyclization to yield 3-Methyladenosine. This compound can also be hydrolyzed under acidic or basic conditions to produce other derivatives such as 3-Methyladenine .

Technical Details

In laboratory settings, synthesis often requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity of the final product. Techniques such as thin-layer chromatography are commonly employed to monitor the progress of the synthesis and to purify the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of 3-Methyladenosine consists of a purine base (adenine) attached to a ribose sugar that has a methyl group at the 3-position. The chemical formula is C11H15N5O4C_{11}H_{15}N_{5}O_{4}, and its molecular weight is approximately 269.27 g/mol.

Chemical Reactions Analysis

Reactions

3-Methyladenosine participates in various chemical reactions typical for nucleosides, including hydrolysis under acidic or basic conditions. It can also undergo further methylation or phosphorylation depending on the presence of specific enzymes or reagents.

Technical Details

For instance, under acidic conditions (0.1 N hydrochloric acid), 3-Methyladenosine can be hydrolyzed to form 3-Methyladenine. The kinetics of these reactions can vary significantly based on environmental factors such as temperature and pH .

Mechanism of Action

Process

The mechanism of action for 3-Methyladenosine primarily revolves around its role in modulating cellular processes such as autophagy. It acts as an inhibitor by blocking key proteins involved in autophagic pathways, notably Vps34, which is crucial for autophagosome formation. This inhibition can lead to altered cellular metabolism and signaling pathways .

Data

Research indicates that treatment with 3-Methyladenosine affects protein degradation pathways within cells, demonstrating its potential impact on cellular homeostasis and response to stress .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water; solubility may vary with pH
  • Melting Point: Approximately 200°C (decomposes)

Chemical Properties

  • pH Stability: Stable within a pH range typical for biological systems (around neutral)
  • Reactivity: Sensitive to hydrolysis under extreme pH conditions; reacts with strong acids or bases.

Relevant analyses often involve spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry to confirm identity and purity .

Applications

Scientific Uses

3-Methyladenosine has several applications in scientific research:

  • Autophagy Studies: It is widely used as a tool to study autophagy mechanisms due to its inhibitory effects on this process.
  • RNA Modification Research: As a methylated nucleoside, it serves as a model compound for studying RNA modifications and their implications in gene regulation.
  • Drug Development: Investigations into its role in cellular signaling pathways may lead to therapeutic applications in diseases where autophagy is dysregulated, such as cancer .
Chemical Structure and Biochemical Properties of 3-Methyladenosine

Molecular Configuration and Isomerism

3-Methyladenosine (3-MA) is a modified nucleoside where a methyl group (–CH₃) is covalently attached to the N3 position of the adenine base. This methylation alters the canonical hydrogen-bonding pattern of adenine due to the occupation of the N3 nitrogen, which normally serves as a hydrogen bond acceptor in Watson-Crick base pairing. The molecular formula is C₁₁H₁₅N₅O₄, with a molar mass of 281.27 g/mol [6] [7]. The methyl substitution forces the adenine ring into an anti conformation relative to the ribose sugar, sterically hindering standard base pairing interactions [2]. Unlike its isomer N6-methyladenosine (m6A), where methylation occurs at the exocyclic amine, 3-MA lacks biological isomerism due to the absence of chiral centers in its methylated base. However, the ribose moiety retains stereoisomerism (β-D-ribofuranose), consistent with natural nucleosides [6] [9].

Table 1: Atomic Positions and Functional Groups in 3-Methyladenosine

ComponentChemical FeatureStructural Consequence
Adenine N3 positionMethylation siteDisruption of Hoogsteen and Watson-Crick base pairing
Glycosidic bondN9-C1' linkageAnti conformation favored
Ribose2'-OH, 3'-OH, 5'-OH groupsStandard furanose ring pucker (C3'-endo)

Physicochemical Characteristics

Solubility

3-MA exhibits moderate water solubility (1.81 mg/mL) due to polar functional groups (–OH, –NH₂) in the ribose and base moieties. However, the hydrophobic methyl group at N3 reduces solubility compared to unmodified adenosine. It remains insoluble in nonpolar solvents like chloroform or ether [6] [7].

Stability

  • Thermal Stability: Decomposes at temperatures >250°C without melting.
  • pH Sensitivity: Stable under physiological pH (7.0–7.5). Acidic conditions (pH < 3) hydrolyze the glycosidic bond, releasing 3-methyladenine and ribose. Alkaline conditions (pH > 10) cause slow depurination [2] [6].
  • Oxidative Degradation: Susceptible to reactive oxygen species (ROS), leading to ring-opened byproducts [4].

Reactivity

3-MA acts as a substrate for DNA repair enzymes. Notably, Escherichia coli DNA glycosylase Tag (DNA-3-methyladenine glycosylase 1, UniProt P05100) excises 3-methyladenine from alkylated DNA via hydrolysis of the N-glycosidic bond, forming an abasic site [2] [6]. This reaction is critical for repairing DNA damage induced by alkylating agents. In RNA, 3-MA lacks known demethylases, contrasting with m6A’s dynamic regulation by FTO and ALKBH5 [8] [9].

Table 2: Physicochemical Properties of 3-Methyladenosine

PropertyValue/CharacteristicMethod/Reference
Water Solubility1.81 mg/mLALOGPS prediction [6]
logP (Partition Coeff)-0.31Chemaxon [6]
pKa (Strongest Acidic)17.31Predicted [6]
pKa (Strongest Basic)2.26Predicted [6]
Degradation PathwayAcid-catalyzed glycosidic bond cleavageExperimental [2]

Comparative Analysis with Methylated Adenosine Derivatives

Structural and Functional Contrasts

  • 1-Methyladenosine (1-MeA):
  • Methylation at N1 disrupts hydrogen bonding at the Hoogsteen edge.
  • Primarily found in tRNA; stabilizes tertiary structure but does not participate in codon recognition [6].
  • Enzymatically synthesized by tRNA-specific methyltransferases.

  • N6-Methyladenosine (m6A):

  • Methylation at the exocyclic N6 amine.
  • Abundant in mRNA (0.1–0.4% of adenosines), with consensus motif RRACH (R = G/A; H = A/C/U) [1] [9].
  • Reversibly regulated by writers (METTL3/14 complex) and erasers (FTO, ALKBH5) [3] [8].
  • Recognized by YTHDF and HNRNP readers, influencing mRNA splicing, stability, and translation [1] [5].

Biochemical Roles

3-MA is primarily a DNA damage product with no known epigenetic function, whereas m6A is a dynamic epitranscriptomic marker regulating gene expression. 1-MeA serves as a structural modulator in tRNA. The N3 methylation in 3-MA induces helical distortions in DNA, triggering repair mechanisms, while m6A’s N6 methylation is surface-exposed in RNA duplexes, facilitating reader protein recruitment [2] [9].

Table 3: Comparative Analysis of Methylated Adenosine Derivatives

Property3-Methyladenosine (3-MA)1-Methyladenosine (1-MeA)N6-Methyladenosine (m6A)
Methylation SiteN3 of adenineN1 of adenineN6 exocyclic amine
Natural OccurrenceDNA alkylation damagetRNAmRNA, lncRNA, circRNA
Biological RoleDNA repair substratetRNA stabilizationEpitranscriptomic regulation
Regulatory EnzymesDNA glycosylases (e.g., Tag)tRNA methyltransferasesWriters (METTL3/14), Erasers (FTO, ALKBH5)
Consensus MotifNoneNoneRRACH
Base PairingSeverely disruptedPartially disrupted (Hoogsteen)Maintained (Watson-Crick)

Chemical Stability Comparison

  • m6A: Resists depurination better than 3-MA due to N6 methylation’s minimal steric clash.
  • 1-MeA: Highly unstable under alkaline conditions due to quaternary nitrogen at N1 [6].
  • 3-MA: Most labile to acid hydrolysis due to N3 protonation facilitating glycosidic bond cleavage [2].

This comparative analysis underscores how methylation position dictates chemical behavior and biological function, with 3-MA uniquely serving as a biomarker of nucleic acid damage rather than a regulatory modification.

Properties

CAS Number

72055-62-0

Product Name

3-Methyladenosine

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-imino-3-methylpurin-9-yl)oxolane-3,4-diol

Molecular Formula

C11H15N5O4

Molecular Weight

281.27 g/mol

InChI

InChI=1S/C11H15N5O4/c1-15-3-14-9(12)6-10(15)16(4-13-6)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11-12,17-19H,2H2,1H3/t5-,7-,8-,11-/m1/s1

InChI Key

RIFDKYBNWNPCQK-IOSLPCCCSA-N

SMILES

CN1C=NC(=N)C2=C1N(C=N2)C3C(C(C(O3)CO)O)O

Synonyms

3-methyladenosine

Canonical SMILES

CN1C=NC(=N)C2=C1N(C=N2)C3C(C(C(O3)CO)O)O

Isomeric SMILES

CN1C=NC(=N)C2=C1N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

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